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Compound of Interest

Compound Name:
Bupivacaine hydrochloride

monohydrate

Cat. No.: B1237449 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of

Bupivacaine Hydrochloride Monohydrate, a widely used local anesthetic. Tailored for

researchers, scientists, and professionals in drug development, this document details the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopic

characteristics of the compound, offering a core resource for its identification, characterization,

and quality control.

Introduction
Bupivacaine hydrochloride monohydrate is an amide-type local anesthetic known for its

prolonged duration of action. Its clinical efficacy and safety are intrinsically linked to its

chemical purity and structural integrity. Spectroscopic techniques are fundamental in

ascertaining these critical quality attributes. This guide presents a comprehensive summary of

the UV, IR, and NMR spectroscopic data for bupivacaine hydrochloride monohydrate,

complete with detailed experimental protocols and data interpretation.

Ultraviolet (UV) Spectroscopy
UV spectroscopy of bupivacaine hydrochloride monohydrate is primarily used for

quantitative analysis and to confirm the presence of the aromatic chromophore. The UV

spectrum is characterized by a distinct absorption maximum in the ultraviolet region.
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Table 1: UV Spectroscopic Data for Bupivacaine Hydrochloride Monohydrate

Parameter Value Solvent/Conditions

λ_max 262 - 264 nm 0.1 N HCl or 0.2 N H₂SO₄

Shoulder ~271 nm 0.2 N H₂SO₄[1]

Experimental Protocol: UV-Visible Spectrophotometry
A standardized procedure for the UV analysis of bupivacaine hydrochloride monohydrate is

outlined below:

Sample Preparation: Accurately weigh and dissolve a suitable amount of bupivacaine
hydrochloride monohydrate in a volumetric flask with 0.1 N hydrochloric acid or 0.2 N

sulfuric acid to obtain a known concentration (e.g., 500 µg/mL).

Instrument Setup: Power on the UV-Vis spectrophotometer and allow it to stabilize. Perform

a system baseline correction using the solvent as a blank.

Measurement: Record the UV spectrum of the sample solution from 200 to 400 nm.

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
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Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the

functional groups present in bupivacaine hydrochloride monohydrate, thereby confirming its

molecular structure. The spectrum exhibits characteristic absorption bands corresponding to

the vibrations of its constituent bonds.

Table 2: FTIR Peak Assignments for Bupivacaine Hydrochloride Monohydrate
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3321 - 3249 N-H Stretch Amide

~3174 N-H Stretch (H-bonded) Amide

~2937 C-H Stretch CH₃

~1685 C=C Stretch Aromatic Ring

~1651 - 1657 C=O Stretch (Amide I) Amide

~1560 N-H Bend (Amide II) Amide

~1534 N-H Bend (Amide II) Amide

~1371 C-H Bend CH₃

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for the analysis of solid samples.

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to

stabilize. Collect a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the powdered bupivacaine hydrochloride
monohydrate sample directly onto the ATR crystal.

Measurement: Apply consistent pressure to ensure good contact between the sample and

the crystal. Collect the IR spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The resulting spectrum should be baseline corrected and the peaks

identified and assigned to their corresponding functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

bupivacaine molecule. ¹H and ¹³C NMR are essential for unambiguous structural confirmation
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and purity assessment. The chemical shifts are reported in parts per million (ppm) relative to a

standard reference. The data presented below is for levobupivacaine hydrochloride, the (S)-

enantiomer of bupivacaine, and is representative of the racemic mixture.[2]

Table 3: ¹H NMR Spectroscopic Data for Bupivacaine Hydrochloride (in D₂O, 400 MHz)[2]

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.28 – 7.14 m 3H Ar-H

4.23 – 4.07 m 1H 2-CH

3.71 d, J = 12.5 Hz 1H 6-CH

3.14 tt, J = 13.4, 8.3 Hz 3H 6-CH, 7-CH₂

2.41 d, J = 14.1 Hz 1H 3-CH

2.17 s 6H Ar-CH₃

1.97 d, J = 12.1 Hz 3H 3-CH, 5-CH₂

1.87 – 1.61 m 4H 4-CH₂, 8-CH₂

1.36 h, J = 7.4 Hz 2H 9-CH₂

0.90 t, J = 7.4 Hz 3H 10-CH₃

Table 4: ¹³C NMR Spectroscopic Data for Bupivacaine Hydrochloride (in D₂O, 101 MHz)[2]
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Chemical Shift (δ, ppm) Assignment

168.37 C=O

135.72 Ar-C

131.95 Ar-C

128.56 Ar-CH

128.36 Ar-CH

65.81 2-CH

56.15 6-CH

52.14 7-CH₂

28.99 8-CH₂

25.14 5-CH₂

22.35 4-CH₂

20.91 3-CH

19.35 9-CH₂

17.33 Ar-CH₃

12.74 10-CH₃

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of bupivacaine hydrochloride
monohydrate in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

shimmed to achieve optimal magnetic field homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For

¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For

¹³C NMR, a proton-decoupled sequence is typically used.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal

standard or the residual solvent peak.
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Structural Elucidation from Spectroscopic Data
The collective data from UV, IR, and NMR spectroscopy provides a comprehensive chemical

fingerprint of bupivacaine hydrochloride monohydrate, enabling its unambiguous structural

confirmation.
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Conclusion
This technical guide summarizes the essential spectroscopic data for bupivacaine
hydrochloride monohydrate. The provided UV, IR, and NMR data, along with the detailed

experimental protocols, serve as a valuable resource for quality control, research, and

development activities involving this important pharmaceutical compound. Adherence to these

analytical procedures will ensure the reliable and consistent characterization of bupivacaine
hydrochloride monohydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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